molecular formula C15H19N3O2 B2851592 {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine CAS No. 1291861-79-4

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine

Cat. No.: B2851592
CAS No.: 1291861-79-4
M. Wt: 273.336
InChI Key: JXVXCZJJQDBOKS-UHFFFAOYSA-N
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Description

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
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Biological Activity

The compound {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is part of the 1,2,4-oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is known for its ability to exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antiviral
  • Antidepressant

These properties make oxadiazole derivatives promising candidates for drug development in various therapeutic areas .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with the oxadiazole moiety have shown inhibitory effects on various enzymes such as:
    • Histone Deacetylases (HDACs)
    • Carbonic Anhydrases (CA)
    • Sirtuins .
  • Receptor Modulation : Some derivatives exhibit selective agonist properties against specific receptors like:
    • Protein-Tyrosine Phosphatase 1B (PTP1B)
    • Chemokine Receptor Type 4 (CXCR4) .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that certain oxadiazole derivatives possess cytotoxic activity against various cancer cell lines such as:
    • HeLa (human cervical cancer)
    • CaCo-2 (colon adenocarcinoma)
    • H9c2 (rat heart myoblast) .

Anticancer Activity

A study evaluated the cytotoxic effects of oxadiazole derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited mean IC50 values ranging from 30 to 100 µM against various cancer types (Table 1).

CompoundCancer Cell LineIC50 (µM)
Oxadiazole AHeLa35
Oxadiazole BCaCo-245
Oxadiazole CH9c260

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It was tested against a panel of bacterial strains with results indicating comparable efficacy to standard antibiotics like streptomycin and neomycin .

Case Studies

Case Study 1: Anti-inflammatory Activity

In vivo studies demonstrated that a related oxadiazole derivative significantly reduced paw edema in a carrageenan-induced model. The compound exhibited a dose-dependent reduction in inflammation with an effectiveness comparable to indomethacin (Table 2).

Dose (mg/kg)Edema Inhibition (%)
1025
2550
5075

Case Study 2: Anticonvulsant Properties

Another study assessed the anticonvulsant activity of oxadiazole derivatives using the maximal electroshock seizure model. The results showed that certain derivatives reduced seizure duration significantly compared to control groups .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-12-7-5-11(6-8-12)13-17-14(20-18-13)15(16)9-3-2-4-10-15/h5-8H,2-4,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVXCZJJQDBOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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